molecular formula C21H22N4O B12003736 N'-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide CAS No. 452089-92-8

N'-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12003736
CAS No.: 452089-92-8
M. Wt: 346.4 g/mol
InChI Key: ABVRUNQLPHWJNQ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide, with the chemical formula C21H22N4O, is a compound of interest due to its potential applications in various fields. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation reaction between 3-pyridinecarboxaldehyde and 1,2,3,4-tetrahydro-9H-carbazole-9-carbohydrazide. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain the desired purity and yield.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions may occur at the pyridine or carbazole ring positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis would require experimental data.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism by which N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related hydrazides, carbazoles, and pyridine derivatives. Its uniqueness lies in its specific combination of structural features.

Remember that further investigation and experimental studies are essential to fully understand the compound’s properties and applications.

Properties

CAS No.

452089-92-8

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C21H22N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1,3,5-7,9,12,14-15H,2,4,8,10-11,13H2,(H,24,26)/b23-15+

InChI Key

ABVRUNQLPHWJNQ-HZHRSRAPSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.